molecular formula C40H27N7O4 B14135077 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 302926-96-1

1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14135077
CAS No.: 302926-96-1
M. Wt: 669.7 g/mol
InChI Key: SJYGSFIORRSTED-UHFFFAOYSA-N
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Description

1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features multiple aromatic rings and azo groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multistep organic reactions. One common approach includes the formation of the azo groups through diazotization reactions, followed by coupling with aromatic amines. The final product is obtained through cyclization and condensation reactions under controlled conditions, often using catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aromatic amines .

Scientific Research Applications

1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups and aromatic rings allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-(phenylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
  • 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its multiple azo groups and the presence of both carbamoyl and isoindole moieties.

Properties

CAS No.

302926-96-1

Molecular Formula

C40H27N7O4

Molecular Weight

669.7 g/mol

IUPAC Name

1,3-dioxo-N-(4-phenyldiazenylphenyl)-2-[4-[(4-phenyldiazenylphenyl)carbamoyl]phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C40H27N7O4/c48-37(41-28-14-18-32(19-15-28)45-43-30-7-3-1-4-8-30)26-11-22-34(23-12-26)47-39(50)35-24-13-27(25-36(35)40(47)51)38(49)42-29-16-20-33(21-17-29)46-44-31-9-5-2-6-10-31/h1-25H,(H,41,48)(H,42,49)

InChI Key

SJYGSFIORRSTED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=C(C=C6)N=NC7=CC=CC=C7

Origin of Product

United States

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